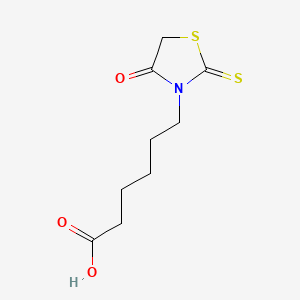

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBFCXHIPZRVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063543 | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4649-06-3 | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

Introduction: The Therapeutic Potential of the Rhodanine Scaffold

This compound belongs to the rhodanine class of compounds, which are derivatives of 2-thioxothiazolidin-4-one. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile chemical modifiability and its presence in a wide array of biologically active molecules.[1][2] Modifications to the rhodanine ring have yielded compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4]

Rhodanine derivatives exert their effects through various mechanisms, often acting as potent and selective modulators of enzymes or receptors.[1] For instance, the approved drug Epalrestat, a rhodanine-3-acetic acid derivative, functions as an aldose reductase inhibitor for the treatment of diabetic neuropathy.[5] Other rhodanine-containing molecules have been identified as inhibitors of HIV-1 integrase, protein tyrosine phosphatases (PTPs) like PRL-3, and carbonic anhydrases.[6][7][8] Given this precedent, this compound holds significant promise as a potential therapeutic agent, warranting a thorough investigation into its mechanism of action.

This guide provides a comprehensive, step-by-step framework for researchers to systematically elucidate the molecular mechanism of action of this compound, from initial target identification to cellular phenotype characterization.

Part 1: Hypothesized Mechanisms of Action

Based on the extensive literature on rhodanine and thiazolidinone derivatives, two primary mechanisms of action are hypothesized for this compound:

-

Enzyme Inhibition: The rhodanine moiety is a common feature in many enzyme inhibitors.[6][7][8] The compound could potentially target enzymes such as protein tyrosine phosphatases (PTPs), kinases, proteases, or aldose reductase. The hexanoic acid chain may facilitate binding to the active or allosteric sites of target enzymes.

-

Nuclear Receptor Modulation: Thiazolidinedione derivatives, which are structurally related to rhodanines, are well-known agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[4] It is plausible that this compound could act as a ligand for PPARγ or other nuclear receptors, thereby modulating their transcriptional activity.

The following experimental plan is designed to systematically test these hypotheses.

Part 2: Experimental Workflows for Mechanism of Action Elucidation

This section outlines a phased approach to comprehensively investigate the compound's mechanism of action.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct molecular binding partners of the compound within the cellular proteome. An affinity-based pull-down approach is a robust method for this purpose.[9][10][11]

Experimental Workflow: Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification.

Protocol: Affinity-Based Pull-Down Assay

-

Probe Synthesis:

-

Synthesize an analog of this compound with a linker arm (e.g., a polyethylene glycol chain) attached to a position determined not to be critical for any preliminary observed biological activity. The carboxylic acid end of the hexanoic acid chain is a logical starting point for modification.

-

Covalently attach a biotin molecule to the terminus of the linker. This creates the "bait" molecule.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with an excess of the non-biotinylated parent compound for 1 hour before adding the biotinylated probe. This will be used to identify specific binders.

-

Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Use a magnetic rack to pellet the beads. Discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver staining.

-

Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS spectra against a protein database (e.g., Swiss-Prot).

-

Phase 2: Validation of Hypothesized Targets

The results from the target identification phase, along with our initial hypotheses, will guide the next phase of validation experiments.

A. Enzyme Inhibition Assays

If a specific enzyme is identified or hypothesized as a target, its inhibition by the compound must be quantified.

Protocol: General Fluorometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes (e.g., phosphatases, kinases) by using a specific fluorogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare the enzyme and fluorogenic substrate in the appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96- or 384-well black microplate, add the compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the compound.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Compound Concentration (µM) | Reaction Velocity (RFU/min) | % Inhibition |

| 0 (Vehicle) | 500 | 0 |

| 0.1 | 450 | 10 |

| 1 | 300 | 40 |

| 10 | 150 | 70 |

| 100 | 50 | 90 |

| Table 1: Example data for an enzyme inhibition assay. |

B. PPARγ Modulation Assays

To investigate the hypothesis that the compound interacts with PPARγ, a combination of a direct binding assay and a functional reporter assay is recommended.

Protocol: PPARγ Competitive Ligand Binding Assay

This assay determines if the compound can displace a known fluorescent ligand from the PPARγ ligand-binding domain (LBD).[12][13]

-

Reagents:

-

Recombinant human PPARγ-LBD.

-

A fluorescent PPARγ ligand (e.g., a BODIPY-labeled agonist).

-

A known unlabeled PPARγ agonist (e.g., Rosiglitazone) as a positive control.

-

-

Assay Procedure:

-

In a microplate, combine the PPARγ-LBD and the fluorescent ligand in assay buffer.

-

Add serial dilutions of this compound or the positive control.

-

Incubate at room temperature for 1-2 hours to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization or a similar fluorescence-based signal that changes upon ligand displacement.

-

A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the IC50 value for displacement.

-

Protocol: PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the ability of the compound to activate or inhibit the transcriptional activity of PPARγ.[14][15][16][17][18]

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or HepG2).

-

Co-transfect the cells with two plasmids:

-

An expression vector for a chimeric PPARγ receptor (containing the GAL4 DNA-binding domain fused to the PPARγ LBD).

-

A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Optionally, co-transfect a third plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

After transfection (e.g., 24 hours), treat the cells with serial dilutions of this compound.

-

Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (DMSO).

-

To test for antagonist activity, treat the cells with the compound in the presence of an EC50 concentration of the agonist.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Caption: Principle of the PPARγ luciferase reporter gene assay.

Phase 3: Cellular Phenotype Characterization

Understanding the effect of the compound on whole cells is crucial to contextualize the molecular mechanism.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

If the compound reduces cell viability, this assay can determine if the mechanism of cell death is apoptosis.[20][21][22]

-

Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for apoptosis detection.

Conclusion: Synthesizing the Mechanistic Picture

By systematically executing the workflows described in this guide, researchers can build a comprehensive and evidence-based understanding of the mechanism of action of this compound. The data from unbiased target identification, coupled with the validation of hypothesized enzyme or receptor interactions and the characterization of the resulting cellular phenotype, will provide a clear and actionable path for further preclinical and clinical development. This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides a solid foundation for translating a promising compound from the bench to potential therapeutic applications.

References

-

EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

-

Willingham, S., et al. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH Public Access. [Link]

-

Merk, D., et al. (2018). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]

-

Talele, T. T. (2016). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. [Link]

-

ResearchGate. Reporter gene assay formats. ResearchGate. [Link]

-

Rupesh, K. R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Karczmarzyk, Z., et al. (2020). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. PubMed. [Link]

-

Neamati, N., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]

-

University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]

-

Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Kumar, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. [Link]

-

Terstagnov, Z., et al. (2011). Identification and validation of protein targets of bioactive small molecules. PMC. [Link]

-

PubChem. 6-(5-(1-Acetyl-2-oxoindolin-3-yl)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. PubChem. [Link]

-

JONLNBIO. Rat Peroxisome Proliferator Activated Receptor Gamma (PPAR-γ). JONLNBIO. [Link]

-

INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. INDIGO Biosciences. [Link]

-

Ramos, H., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. PMC. [Link]

-

MDPI. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]

-

RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

-

Devine, E., et al. (2023). Evaluation of rhodanine indolinones as AANAT inhibitors. PMC. [Link]

-

Al-Obaidi, A., et al. (2019). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

-

Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. [Link]

-

ResearchGate. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

-

Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Stefek, M., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. [Link]

Sources

- 1. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eubopen.org [eubopen.org]

- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Apoptosis, cell viability and proliferation | Abcam [abcam.com]

- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 22. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

A Guide to the Biological Screening of Novel Thiazolidinone Compounds: From Hit Identification to Mechanistic Elucidation

Introduction: The Thiazolidinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular structures appear with remarkable frequency across a spectrum of biologically active agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse protein targets. The thiazolidin-4-one nucleus is a quintessential example of such a scaffold.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen, serves as a versatile template for designing compounds with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3][4][5]

This guide provides a comprehensive, technically-grounded framework for researchers engaged in the biological screening of novel thiazolidinone derivatives. It is structured not as a rigid protocol, but as a strategic workflow, emphasizing the rationale behind experimental choices. We will navigate the path from a newly synthesized compound library to the identification of promising lead candidates, detailing the necessary assays for primary screening, hit confirmation, and mechanistic investigation.

Chapter 1: Designing a Strategic Screening Cascade

A successful screening campaign is not a random collection of assays but a logically tiered process designed to efficiently eliminate inactive or undesirable compounds while progressively gathering more detailed information about promising "hits." The causality behind this tiered approach is resource optimization; broad, cost-effective primary screens are used to cast a wide net, while more complex and expensive secondary assays are reserved for a smaller, enriched subset of compounds.

A typical cascade involves three main phases:

-

Primary Screening: High-throughput or medium-throughput assays to identify any biological activity within a large library of compounds. A crucial first step is often a general cytotoxicity screen to establish a baseline for compound activity and identify overtly toxic molecules.

-

Hit Confirmation and Secondary Screening: Re-testing of initial hits to confirm activity and rule out false positives. This phase employs more specific or potent assays to begin characterizing the compound's biological effects.

-

Mechanistic (Tertiary) Screening: In-depth studies designed to elucidate the specific molecular target or pathway through which a confirmed hit exerts its effect.

The following diagram illustrates this strategic workflow, which forms the basis of this guide.

Caption: A strategic workflow for screening novel thiazolidinone compounds.

Chapter 2: Primary Screening and Hit Identification

The goal of primary screening is to efficiently survey the compound library for any relevant biological activity. Assays should be robust, reproducible, and scalable.

Foundational Assay: In Vitro Cytotoxicity

Before assessing for specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of each compound. This data provides a therapeutic window, ensuring that observed effects in subsequent assays are not simply due to cell death. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt to a purple formazan precipitate.[9][10] The amount of formazan produced is proportional to the number of viable cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells (e.g., HEK293 for general toxicity, or specific cancer cell lines like MCF-7) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazolidinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. The appearance of a purple precipitate should be visible under a microscope.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

Thiazolidinones are well-known for their antimicrobial properties.[2][11][12] Primary screening is typically performed using agar diffusion or broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13][15]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest compound concentration in which there is no visible turbidity (growth).[14]

Screening for Other Key Activities

Based on the known potential of the thiazolidinone scaffold, primary screens can be tailored to other therapeutic areas.[1]

-

Anti-inflammatory: Screen for inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) enzymes using commercially available assay kits.[16][17]

-

Anticancer: Utilize the MTT assay (described above) against a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[1]

-

Antioxidant: Evaluate the compound's ability to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[1][18][19]

Data Presentation: Primary Screening Results

Quantitative data from primary screens should be summarized for easy comparison.

| Compound ID | Cytotoxicity IC₅₀ (µM, HEK293) | MIC (µg/mL, S. aureus) | COX-2 Inhibition (%) @ 10µM | DPPH Scavenging IC₅₀ (µM) |

| TZD-001 | > 100 | 16 | 15.2 | 85.1 |

| TZD-002 | 45.2 | > 128 | 78.5 | 22.4 |

| TZD-003 | 89.1 | > 128 | 8.9 | > 100 |

| TZD-004 | > 100 | 32 | 65.3 | 35.7 |

| Control | N/A | Cipro: 1 | Celecoxib: 92.1 | Ascorbic Acid: 15.3 |

Chapter 3: Secondary and Mechanistic Assays

Compounds that show promising activity in primary screens ("hits") must be investigated further to confirm their effects and understand how they work.

Unveiling the Mechanism of Anticancer Activity: Apoptosis

A key mechanism by which anticancer drugs kill cancer cells is by inducing apoptosis, or programmed cell death.[20] This process is distinct from necrosis and is characterized by specific biochemical events, including the activation of caspases and the fragmentation of DNA.[20][21]

Caspases are a family of proteases that are central to the apoptotic process.[22] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave cellular substrates, leading to cell death.[22] Measuring the activity of these enzymes is a direct indicator of apoptosis.[23][24]

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Plate and treat cancer cells with the hit compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., Staurosporine).

-

Lysis: Lyse the cells to release their contents.

-

Assay Reaction: Add a luminogenic substrate specific for caspase-3/7 (e.g., containing the DEVD sequence). If active caspase-3/7 is present, it will cleave the substrate, releasing a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Interpretation: An increase in luminescence compared to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs.[25] This can be visualized as a characteristic "ladder" on an agarose gel.[21]

Experimental Protocol: DNA Laddering Assay

-

Cell Treatment: Treat cells with the hit compound for a sufficient duration to induce late-stage apoptosis (e.g., 24-48 hours).

-

DNA Extraction: Harvest the cells and extract low molecular weight DNA using a specialized kit or protocol designed to preserve fragmented DNA.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA under UV light.

-

Interpretation: The appearance of a ladder-like pattern of DNA fragments is a strong qualitative indicator of apoptosis.[21]

Probing the Mechanism of Anti-inflammatory Activity: NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[26][27] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[26] Many anti-inflammatory agents act by inhibiting the NF-κB signaling pathway.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[28] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates gene transcription.[28]

The following diagram outlines the canonical NF-κB activation pathway, a common target for anti-inflammatory thiazolidinones.

Caption: The canonical NF-κB signaling pathway in inflammation.

To assess if a thiazolidinone compound inhibits this pathway, a reporter gene assay is a powerful tool. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway results in a quantifiable decrease in the reporter signal.

Chapter 4: Data Interpretation and Lead Prioritization

The final step in the screening cascade is to synthesize all the collected data to prioritize the most promising compounds for further development. A lead candidate should exhibit:

-

Potency: High activity in the primary and secondary therapeutic assays (e.g., low IC₅₀ or MIC values).

-

Selectivity: The compound should be more active against its intended target than against other targets or in general cytotoxicity assays. For example, an ideal anticancer agent would have a low IC₅₀ against a cancer cell line but a high IC₅₀ against a normal cell line like HEK293. An ideal anti-inflammatory agent might selectively inhibit COX-2 over COX-1.[17]

-

Confirmed Mechanism of Action: There should be clear evidence from mechanistic assays that the compound works through a desirable pathway.

By systematically applying this multi-tiered screening strategy, researchers can effectively navigate the complex process of drug discovery, efficiently identifying novel thiazolidinone derivatives with significant therapeutic potential.

References

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]

-

In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PubMed Central. [Link]

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [Link]

-

NF-κB signaling in inflammation. PubMed. [Link]

-

Cell sensitivity assays: the MTT assay. PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Apoptosis-associated caspase activation assays. PubMed. [Link]

-

Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]

-

Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Institutes of Health. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

NF-κB. Wikipedia. [Link]

-

Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. National Institutes of Health. [Link]

-

Apoptotic DNA fragmentation. Wikipedia. [Link]

-

Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

MTT assay. Wikipedia. [Link]

-

A Brief Review on Biological Activities of Thiazolidinone Derivatives. IJPPR. [Link]

-

4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

-

Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors. ResearchGate. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM Journals. [Link]

-

Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives. ResearchGate. [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. ACS Publications. [Link]

-

An update to DNA ladder assay for apoptosis detection. PubMed Central. [Link]

-

Design, synthesis and biological screening of new 4-thiazolidinone derivatives with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile. ResearchGate. [Link]

-

A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]

-

A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. ResearchGate. [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]

-

Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

-

Measuring Apoptosis: Caspase Inhibitors and Activity Assays. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Examples of anti-inflammatory thiazolidinone derivatives. ResearchGate. [Link]

-

Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Exploring the Potential of Novel 4-thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Pharmacological Activity and Docking Analysis. Bentham Science. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. atcc.org [atcc.org]

- 9. MTT assay - Wikipedia [en.wikipedia.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. jocpr.com [jocpr.com]

- 12. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NF-κB - Wikipedia [en.wikipedia.org]

Rhodanine-3-Hexanoic Acid: A Scrutiny of its Therapeutic Promise in Drug Discovery

A Technical Guide for Drug Development Professionals

Preamble: The Rhodanine Scaffold - A Privileged yet Scrutinized Moiety

The rhodanine core, a five-membered thiazolidine heterocycle, has long been a focal point in medicinal chemistry, celebrated for its versatile synthetic tractability and its presence in a wide array of biologically active compounds.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including antibacterial, antiviral, anticancer, and antidiabetic activities.[3][4] However, the scientific community maintains a healthy skepticism, as the rhodanine scaffold is often implicated as a Pan-Assay Interference Compound (PAINS), notorious for non-specific activity and potential for false-positive results in high-throughput screening.[5][6] This guide will navigate this dual landscape, focusing on a specific, promising derivative: rhodanine-3-hexanoic acid. By delving into its synthesis, established biological activities, and plausible therapeutic pathways, we aim to provide a nuanced, technically robust resource for researchers dedicated to advancing novel therapeutics.

Synthesis and Characterization of Rhodanine-3-Hexanoic Acid

The strategic incorporation of a hexanoic acid chain at the N-3 position of the rhodanine ring is a critical design element. This modification not only influences the molecule's physicochemical properties, such as solubility and lipophilicity, but also provides a crucial handle for further chemical modifications and potential interactions with biological targets.

Synthetic Pathway

The synthesis of rhodanine-3-hexanoic acid is typically achieved through a well-established multi-step, one-pot reaction. This method is favored for its efficiency and scalability.

Experimental Protocol: Synthesis of 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid [7]

-

Starting Material Preparation: Begin with 6-aminocaproic acid (also known as 6-aminohexanoic acid).

-

Dithiocarbamate Formation: Dissolve 6-aminocaproic acid in an aqueous solution of a suitable base, such as potassium hydroxide. To this solution, add carbon disulfide dropwise while stirring vigorously. The reaction is typically carried out at a controlled, cool temperature to manage its exothermic nature. This step results in the formation of a dithiocarbamate salt intermediate.

-

Cyclization: Introduce chloroacetic acid to the reaction mixture. The subsequent heating of the mixture instigates a cyclization reaction, leading to the formation of the rhodanine ring.

-

Acidification and Isolation: Upon completion of the reaction, acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the solid rhodanine-3-hexanoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of dichloromethane and petrol ether, to yield a crystalline solid.[7]

Caption: Synthetic workflow for rhodanine-3-hexanoic acid.

Physicochemical Properties and Characterization

A thorough characterization of the synthesized rhodanine-3-hexanoic acid is paramount for ensuring its purity and for subsequent biological evaluations.

| Parameter | Typical Value/Method | Significance |

| Molecular Weight | 247.33 g/mol | Confirms the chemical identity. |

| Melting Point | Varies based on purity | A key indicator of purity. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Informs formulation for biological assays. |

| ¹H NMR Spectroscopy | Characteristic peaks for the hexanoic acid chain and the rhodanine ring protons | Confirms the molecular structure. |

| ¹³C NMR Spectroscopy | Distinct signals for carbonyl, thiocarbonyl, and aliphatic carbons | Provides further structural confirmation. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass | Verifies the molecular weight and elemental composition. |

| Purity (HPLC) | Typically >95% | Ensures that observed biological activity is not due to impurities. |

Therapeutic Potential and Mechanistic Insights

While direct studies on the therapeutic applications of rhodanine-3-hexanoic acid are emerging, its role as a key intermediate in the synthesis of various bioactive molecules provides a strong foundation for exploring its own therapeutic potential.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Rhodanine derivatives have been a promising area of investigation in this regard.[8][9]

Rationale for Antibacterial Potential: Rhodanine-3-hexanoic acid serves as the core scaffold for a series of 5-arylidene derivatives that have demonstrated potent to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][10] The presence of the carboxyalkyl acid moiety is believed to be crucial for this activity, potentially through a novel mechanism of action.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of rhodanine-3-hexanoic acid in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plausible Mechanism of Action: While the exact mechanism for many rhodanine-based antibacterials is still under investigation, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[11] The hexanoic acid side chain may facilitate entry into the bacterial cell or interaction with the target enzyme.

Sources

- 1. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors [mdpi.com]

- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. tandfonline.com [tandfonline.com]

- 10. isfcppharmaspire.com [isfcppharmaspire.com]

- 11. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Target Identification for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

Abstract: This guide provides a comprehensive strategic framework for the identification of molecular targets for the novel compound, 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid. The rhodanine core, a 2-thioxothiazolidin-4-one, is recognized as a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities by engaging a diverse range of protein targets.[1] Elucidating the specific protein interactions of this compound is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing its safety profile.[2][3] This document details a multi-pronged approach, prioritizing modern label-free techniques such as the Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), complemented by traditional affinity-based methods for hit confirmation. Each section provides not only detailed, actionable protocols but also the underlying scientific rationale, empowering researchers to make informed experimental decisions.

Introduction: The Scientific Context

The Thiazolidinone Scaffold: A Privileged Structure in Drug Discovery

The 4-thiazolidinone ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7][8] Compounds based on the related rhodanine (2-thioxothiazolidin-4-one) scaffold, such as the subject of this guide, have been successfully developed into clinical drugs like Epalrestat, an aldose reductase inhibitor.[1][9] The ability of this scaffold to interact with various enzymes and receptors makes it a highly decorated and promising platform for discovering new drugs with diverse modes of action.[1][10]

The Subject Molecule: this compound

The molecule features the core rhodanine pharmacophore attached to a hexanoic acid chain at the N-3 position. This aliphatic chain provides two key features: it influences the molecule's physicochemical properties, such as lipophilicity and cell permeability, and critically, it offers a chemically accessible handle for modification. This handle is particularly advantageous for creating probes for affinity-based target identification methods, should they be required.

The Imperative of Target Identification

Phenotype-based drug discovery, where compounds are identified based on their effect on cells or organisms, often yields potent molecules with unknown mechanisms of action (MOA). Identifying the direct molecular target is an essential subsequent step.[2][11] A confirmed target provides a mechanistic understanding of the drug's efficacy, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential off-target effects and toxicities.[2][12]

A Strategic Workflow for Target Identification

A successful target identification campaign employs a logical progression of complementary techniques. We advocate for a strategy that begins with unbiased, label-free methods to identify initial candidates in a native biological context. These hits are then validated and confirmed using orthogonal approaches, which may include affinity-based techniques.

Figure 1: A comprehensive workflow for target identification.

Comparison of Primary Methodologies

The two main classes of target identification techniques are label-free and affinity-based. The choice depends on the project stage and the compound's chemistry.[2][13]

| Feature | Label-Free Methods (DARTS, CETSA) | Affinity-Based Methods (Chromatography) |

| Principle | Detects ligand-induced protein stabilization against a denaturant (protease, heat).[14][15] | Physically isolates binding partners using an immobilized compound.[16][17] |

| Compound | Uses the native, unmodified small molecule.[14][18] | Requires chemical synthesis of a "probe" with a linker and tag.[19] |

| Pros | - No risk of altering bioactivity via chemical modification.[18]- Can be performed in complex lysates or intact cells (CETSA).[20]- Identifies direct binding interactions. | - High potential for enrichment of target proteins.- A well-established and robust technique.[21] |

| Cons | - May miss weak binders.- Requires sensitive downstream detection (Mass Spectrometry). | - Probe synthesis can be challenging.- Linker/tag can alter binding or cause steric hindrance.- Prone to non-specific binding artifacts.[19] |

| Best Use | Primary, unbiased screening to generate initial hypotheses. | Confirmation of hits or when label-free methods are unsuccessful. |

Label-Free Methodologies: The Primary Approach

We strongly recommend beginning with label-free methods as they interrogate the interaction of the unmodified parent compound, providing the most biologically relevant starting point.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that when a small molecule binds to its target protein, it often induces a conformational change that renders the protein more resistant to proteolytic degradation.[14][18] This difference in stability can be visualized on a gel and the protected protein identified by mass spectrometry.

Figure 2: Experimental workflow for the DARTS assay.

Experimental Protocol: DARTS

-

Lysate Preparation: Lyse cells from a relevant line (e.g., a cancer line where a phenotypic effect was observed) in M-PER buffer supplemented with protease inhibitors. Quantify total protein concentration via BCA assay.

-

Compound Incubation: Aliquot the lysate. To test samples, add this compound to a final concentration (e.g., 10x the EC50). To the control sample, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at 4°C.

-

Protease Digestion: Add a broad-spectrum protease like Pronase to each sample. The optimal protease:protein ratio and digestion time must be empirically determined. A good starting point is a 1:500 ratio for 15 minutes at room temperature.[14]

-

Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the digested proteins on a 4-20% Tris-Glycine SDS-PAGE gel.

-

Visualization: Stain the gel with Coomassie Blue or a more sensitive silver stain.

-

Analysis: Carefully compare the banding pattern between the vehicle- and compound-treated lanes. Bands that are present or significantly more intense in the compound-treated lane represent proteins protected from proteolysis.

-

Protein Identification: Excise these specific bands from the gel, perform in-gel trypsin digestion, and submit the resulting peptides for identification by LC-MS/MS.

Expert Rationale: The key to a successful DARTS experiment is the limited digestion step. Over-digestion will destroy all proteins, while under-digestion will yield no difference between lanes. A titration of both protease concentration and digestion time is a mandatory preliminary experiment to find the sweet spot where a reproducible banding pattern is observed in the control lane.

Cellular Thermal Shift Assay (CETSA®)

CETSA® extends the principle of thermal shift assays to the cellular environment.[20] It is based on the observation that ligand binding stabilizes target proteins against heat-induced denaturation and aggregation. Upon heating and subsequent lysis, aggregated proteins are pelleted by centrifugation, while soluble, stabilized proteins remain in the supernatant for detection.[20][22]

Experimental Protocol: CETSA®

-

Cell Treatment: Treat intact, cultured cells with the test compound or vehicle for a defined period (e.g., 1-2 hours) to allow for cell entry and target engagement.

-

Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured fraction by high-speed centrifugation.

-

Detection (Western Blot): Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody against a suspected target protein. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

-

Detection (Mass Spectrometry - Thermal Proteome Profiling): For unbiased discovery, the soluble fractions from a few key temperatures (e.g., 50°C, 54°C, 58°C) are analyzed by quantitative mass spectrometry. Proteins consistently more abundant in the compound-treated supernatant are identified as potential targets.

Trustworthiness: The self-validating nature of CETSA comes from generating a full melt curve. A true binding event will cause a dose-dependent shift in the entire curve, not just a change at a single temperature point, which helps to rule out artifacts.

Affinity-Based Methodologies: A Confirmatory Approach

While label-free methods are preferred for initial discovery, affinity chromatography is a powerful technique for confirming putative hits or as a primary discovery method if others fail.[16][19][21]

Probe Synthesis Strategy

The hexanoic acid moiety of this compound is an ideal attachment point for a linker. The terminal carboxylic acid can be readily coupled to an amine-functionalized linker (e.g., a PEG linker) which is then immobilized on NHS-activated agarose beads. This strategy positions the active rhodanine core away from the solid support, minimizing steric hindrance to target binding.

Figure 3: Workflow for Affinity Chromatography Pull-Down.

Experimental Protocol: Affinity Chromatography Pull-Down

-

Probe Immobilization: Synthesize the affinity probe and covalently couple it to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads by blocking the active sites without adding the compound.

-

Incubation: Incubate the affinity beads and control beads with cell lysate for 2-4 hours at 4°C to allow for binding.

-

Washing: Wash the beads extensively with lysis buffer containing a mild detergent to remove proteins that are non-specifically bound to the matrix. This is a critical step to reduce background.

-

Elution: Elute the specifically bound proteins. This can be done non-specifically with a harsh buffer (e.g., SDS loading buffer) or specifically by competing with a high concentration of the free, non-immobilized compound.

-

Analysis and Identification: Analyze the eluates from both control and affinity beads by SDS-PAGE, followed by silver staining. Excise bands unique to the affinity eluate and identify the proteins by mass spectrometry.

Hit Identification and Validation

Mass Spectrometry for Protein Identification

For all the above discovery methods, the final identification step relies on high-resolution mass spectrometry.[12][23][24] The excised protein bands are digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS. The peptide fragmentation patterns are then matched against a protein database to identify the parent protein with a high degree of confidence.

Data Analysis and Candidate Prioritization

A successful experiment will yield a list of potential protein candidates. Prioritization is key.

-

Abundance Score: In quantitative MS approaches, rank proteins by their enrichment ratio (compound-treated vs. control).

-

Reproducibility: True hits should appear consistently across biological replicates.

-

Biological Plausibility: Use tools like the Open Targets Platform to assess if the candidate proteins are linked to the disease or pathway of interest.[3]

-

Dose-Dependence: A true interaction should be dose-dependent. Re-run a validation assay (e.g., DARTS or CETSA with Western Blot) at varying compound concentrations.

Secondary Validation Assays

Once a high-confidence candidate is identified, direct validation is essential.

-

Recombinant Protein TSA: Perform an in vitro Thermal Shift Assay using purified recombinant protein to confirm a direct binding interaction and quantify the shift in melting temperature (ΔTm).[15][25]

-

Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC): These biophysical techniques can confirm direct binding and determine kinetic (kon, koff) and thermodynamic (Kd) binding parameters.

-

Functional Assays: If the target is an enzyme, test the compound's ability to inhibit or activate its function in a purified system. This directly links target binding to a functional consequence.

Conclusion

The identification of the molecular target(s) for this compound is a tractable and critical endeavor. By employing a strategic workflow that prioritizes unbiased, label-free methods like DARTS and CETSA for initial discovery, followed by rigorous confirmation with orthogonal affinity-based and biophysical techniques, researchers can confidently elucidate the compound's mechanism of action. This knowledge is paramount for advancing this promising molecule through the drug discovery pipeline, transforming a bioactive hit into a rationally optimized therapeutic lead.

References

-

PubChem. (n.d.). 6-(5-(1-Acetyl-2-oxoindolin-3-yl)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163–182. Available from: [Link]

-

Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(2), 225-264. Available from: [Link]

-

Zarkadoulas, A., et al. (2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 28(19), 6825. Available from: [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography for Target Identification. Retrieved from [Link]

-

AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity, 28, 1269–1287. Available from: [Link]

-

Kumar, D., et al. (2022). Identification of Potential Inhibitor Targeting InhA, Molecular Docking, ADMET, Molecular Dynamic Simulation and Antibacterial Activity of Thiazolidinone Derivatives: A Computational Approach. International Journal of Zoological Investigations, 8(special issue), 191-202. Available from: [Link]

-

Front Line Genomics. (2024). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Retrieved from [Link]

-

NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). Retrieved from [Link]

-

Pai, M. Y., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(5), 1327-1332. Available from: [Link]

-

Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 1-27. Available from: [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6599. Available from: [Link]

-

Terstiege, I., & Bantscheff, M. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available from: [Link]

-

Alam, S., & Khan, F. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science, 2(8), 1-8. Available from: [Link]

-

Kamal, A., et al. (2018). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available from: [Link]

-

George, S., et al. (2024). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water-map analysis, and MD simulations. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

ICE Bioscience. (n.d.). Thermal Shift Assay (TSA). Retrieved from [Link]

-

Kapustikova, I., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Chemico-Biological Interactions, 332, 109286. Available from: [Link]

-

Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

-

Novick, S. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Boster Bio. Retrieved from [Link]

-

Nautilus Biotechnology. (2023). Using proteomics to improve the drug development process. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 12(1), 1-6. Available from: [Link]

-

Stan, M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(11), 3322. Available from: [Link]

-

Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]

-

Glisic, B., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Pharmaceuticals, 16(4), 548. Available from: [Link]

-

Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Nature Protocols, 6(2), 176-191. Available from: [Link]

-

Reagan, K., & Tortorella, M. (2021). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 26(5), 589-601. Available from: [Link]

-

Chen, C., et al. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Molecules, 27(24), 8948. Available from: [Link]

-

SciTechnol. (n.d.). Proteomics in Drug Discovery and Development: Targeting the Proteome. Retrieved from [Link]

-

EMBL-EBI. (2021). A guide to identifying and prioritising drug targets with the Open Targets Platform. YouTube. Retrieved from [Link]

-

Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

-

Sharma, R., et al. (2024). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. AIP Conference Proceedings, 3209(1), 060015. Available from: [Link]

-

Asif, M. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Journal of Chemical Reviews, 4(1), 1-20. Available from: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Li, Y., et al. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(7), 127021. Available from: [Link]

-

JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Retrieved from [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–766. Available from: [Link]

-

Technology Networks. (2024). Applications of Proteomics in Drug Discovery. Retrieved from [Link]

-

Takeda, M., et al. (2021). Identification of the gene encoding 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase in Burkholderia sp. HME13. Bioscience, Biotechnology, and Biochemistry, 85(3), 626–629. Available from: [Link]

-

Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2315. Available from: [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753-766. Available from: [Link]

Sources

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. axxam.com [axxam.com]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontlinegenomics.com [frontlinegenomics.com]

- 24. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]

- 25. support.nanotempertech.com [support.nanotempertech.com]

Rhodanine-Based Compounds in Drug Discovery: A Privileged Scaffold Navigating the Perils of Promiscuity

Abstract

The rhodanine core, a five-membered thiazolidinone heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to engage with a multitude of biological targets have led to its exploration across a vast therapeutic landscape, from metabolic disorders to oncology and infectious diseases. This guide provides an in-depth technical analysis of rhodanine-based compounds, intended for researchers and drug development professionals. We will dissect the synthetic strategies that make this scaffold so attractive, critically evaluate its broad-spectrum biological activities, and address the significant challenges associated with its development, particularly its reputation as a Pan-Assay Interference Compound (PAINS). By integrating field-proven insights with rigorous scientific validation protocols, this document aims to offer a balanced perspective, equipping scientists with the knowledge to harness the therapeutic potential of rhodanines while navigating their inherent complexities.

Introduction: The Duality of the Rhodanine Scaffold

First synthesized in 1877, rhodanine (2-thioxo-4-thiazolidinone) has become a cornerstone in heterocyclic chemistry and a frequent "hit" in high-throughput screening (HTS) campaigns.[1][2] Its appeal lies in a structurally compact and modifiable framework, capable of forming various non-covalent and, in some cases, covalent interactions with protein targets.[2] This has resulted in the development of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4] The most notable clinical success is Epalrestat, a rhodanine-3-acetic acid derivative approved in Japan for the treatment of diabetic neuropathy, which functions by inhibiting the aldose reductase enzyme.[5][6][7]

However, the very features that make rhodanine attractive also contribute to its notoriety. Many rhodanine derivatives, particularly 5-arylidene rhodanines, are flagged as PAINS.[8][9] These compounds can interfere with assay results through non-specific mechanisms such as chemical aggregation, reactivity as Michael acceptors, or inherent color, leading to a high rate of false positives in screening campaigns.[8][10] This guide will address this duality head-on, presenting rhodanine not as a scaffold to be avoided, but as one that requires careful and critical evaluation.

The Chemistry of Rhodanine: A Foundation for Diversity

The utility of the rhodanine scaffold is fundamentally linked to its straightforward and versatile chemistry. The core can be readily synthesized, and its structure allows for facile diversification at two key positions: the N-3 nitrogen and the C-5 methylene group.[11]

Core Synthesis and Derivatization